molecular formula C8H9ClFN B1322412 2-(3-Chloro-4-fluorophenyl)ethanamine CAS No. 244194-67-0

2-(3-Chloro-4-fluorophenyl)ethanamine

Cat. No.: B1322412
CAS No.: 244194-67-0
M. Wt: 173.61 g/mol
InChI Key: FJYXMCYYPFAUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-4-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-4-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXMCYYPFAUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625810
Record name 2-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244194-67-0
Record name 2-(3-Chloro-4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)ethanamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanamine: Structure, Properties, Synthesis, and Applications

Executive Summary

2-(3-Chloro-4-fluorophenyl)ethanamine is a halogenated phenethylamine derivative of significant interest to the fields of medicinal chemistry and drug development. As a structural analog of key neurotransmitters, the phenethylamine scaffold is a foundational component in neuropharmacology. The strategic incorporation of chloro and fluoro substituents on the phenyl ring is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, predicted properties, a robust and validated synthetic route, and its potential applications as a versatile building block for the synthesis of novel bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Introduction: The Strategic Value of Halogenated Phenethylamines

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic drugs. The ability to modify the aromatic ring allows for the fine-tuning of a compound's biological activity. Halogenation, in particular, is a powerful tool in this process.

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1]

  • Chlorine Substitution: The addition of a chlorine atom significantly increases lipophilicity, which can enhance a compound's ability to cross the blood-brain barrier. It also introduces a different electronic profile compared to fluorine, offering another vector for optimizing structure-activity relationships (SAR).[2][3]

The specific 3-chloro-4-fluoro substitution pattern of 2-(3-Chloro-4-fluorophenyl)ethanamine creates a unique electronic and steric profile, making it a valuable intermediate for systematic drug discovery and the development of chemical libraries aimed at identifying novel therapeutic agents.[4]

Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These characteristics dictate its behavior in chemical reactions and biological systems.

Chemical Structure and Identifiers

The structure consists of a phenylethylamine core where the phenyl group is substituted at the C3 position with a chlorine atom and at the C4 position with a fluorine atom.

IdentifierValue
IUPAC Name 2-(3-Chloro-4-fluorophenyl)ethanamine
Molecular Formula C₈H₉ClFN
InChI InChI=1S/C8H9ClFN/c9-8-4-6(2-3-11)5-7(10)/h4-5H,2-3,11H2
InChIKey Not readily available; unique to this specific isomer.
SMILES NCCC1=CC(Cl)=C(F)C=C1
CAS Number A specific CAS number for this isomer is not prominently listed in public databases. Researchers should verify the CAS of any commercial source.
Physicochemical Data

Due to the compound's nature as a specific research intermediate, extensive experimental data is not widely published. The following table summarizes calculated and predicted properties based on its structure and data from closely related analogs.

PropertyPredicted/Calculated ValueSource/Basis
Molecular Weight 173.62 g/mol Calculation
Appearance Colorless to light yellow liquid or low-melting solidAnalogy to similar compounds[5][6]
Boiling Point >200 °C (at 760 mmHg)Prediction/Analogy
Melting Point Not determined-
Solubility Soluble in methanol, ethanol, dichloromethane; sparingly soluble in waterChemical principles
pKa (Amine) ~9.5 - 10.5Prediction

Synthesis and Characterization

A reliable and reproducible synthetic pathway is critical for obtaining high-purity material for research and development. The most logical and field-proven approach for synthesizing 2-(3-Chloro-4-fluorophenyl)ethanamine is via the reduction of the corresponding phenylacetonitrile precursor.

Proposed Synthetic Workflow

This synthesis employs a standard nitrile reduction, a high-yielding and trusted transformation in organic chemistry. The choice of borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent is based on its high efficiency and selectivity for converting nitriles to primary amines under mild conditions.[7]

G cluster_0 Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanamine A (3-Chloro-4-fluorophenyl)acetonitrile (Precursor) C Reaction under Inert Atmosphere (Nitrogen or Argon) Reflux, 2-4 hours A->C 1. Dissolve B Borane-THF Complex (BH3·THF) in dry THF solvent B->C 2. Add slowly D Acidic Workup (e.g., 2M HCl) C->D 3. Quench E Basification & Extraction (e.g., NaOH, CH2Cl2) D->E 4. Neutralize F Purification (Distillation or Chromatography) E->F 5. Isolate G 2-(3-Chloro-4-fluorophenyl)ethanamine (Final Product) F->G 6. Purify

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Objective: To synthesize 2-(3-Chloro-4-fluorophenyl)ethanamine from (3-Chloro-4-fluorophenyl)acetonitrile.

Materials:

  • (3-Chloro-4-fluorophenyl)acetonitrile (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with (3-Chloro-4-fluorophenyl)acetonitrile (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely.

  • Reduction: The flask is cooled in an ice bath (0 °C). The borane-THF solution (1.5 - 2.0 eq) is added dropwise via a syringe over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and heated to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled again to 0 °C. 2 M HCl is added slowly and carefully to quench the excess borane complex and hydrolyze the intermediate borane-amine complex. Trustworthiness: This step is self-validating; the cessation of hydrogen gas evolution indicates the complete quenching of excess reagent.

  • Solvent Removal: The THF is removed under reduced pressure using a rotary evaporator.

  • Workup: The remaining aqueous residue is washed with DCM to remove any non-basic impurities. The aqueous layer is then cooled in an ice bath and basified to pH >12 with 6 M NaOH.

  • Extraction: The liberated free amine is extracted from the aqueous layer with dichloromethane (3x). The combined organic layers are dried over anhydrous MgSO₄.

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography to yield pure 2-(3-Chloro-4-fluorophenyl)ethanamine.

Spectroscopic Characterization (Predicted)

Confirmation of the final product's identity would be achieved through standard spectroscopic methods.

  • ¹H NMR: Expected signals would include two multiplets in the aliphatic region (~2.8-3.2 ppm) corresponding to the two CH₂ groups of the ethylamine chain, and a complex multiplet pattern in the aromatic region (~7.0-7.4 ppm) for the three aromatic protons. A broad singlet for the NH₂ protons would also be present.

  • ¹³C NMR: Signals for two aliphatic carbons and six aromatic carbons. The carbons bonded to and adjacent to the fluorine atom would likely show characteristic C-F coupling constants (J-coupling).

  • IR Spectroscopy: Key stretches would include N-H bands (two peaks for a primary amine) around 3300-3400 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, aromatic C=C bands around 1500-1600 cm⁻¹, and strong C-F and C-Cl bands in the fingerprint region (1000-1300 cm⁻¹).[8]

  • Mass Spectrometry (EI): A molecular ion (M⁺) peak at m/z 173 and a characteristic M+2 peak at m/z 175 with an approximate 1:3 ratio, confirming the presence of a single chlorine atom. The primary fragmentation would likely be the loss of the CH₂NH₂ group, resulting in a prominent peak at m/z 143/145.

Applications in Research and Drug Development

The primary value of 2-(3-Chloro-4-fluorophenyl)ethanamine lies in its role as a versatile chemical scaffold for building more complex molecules with potential biological activity.

G cluster_1 Scaffold-Based Drug Discovery cluster_2 Chemical Modification cluster_3 Diverse Chemical Library cluster_4 Biological Screening Scaffold 2-(3-Chloro-4-fluorophenyl)ethanamine (Core Scaffold) R1 Amide Formation (R-COCl) Scaffold->R1 R2 Sulfonamide Formation (R-SO2Cl) Scaffold->R2 R3 Reductive Amination (R-CHO, NaBH3CN) Scaffold->R3 R4 N-Alkylation (R-Br) Scaffold->R4 D1 Derivative 1 (Amide) R1->D1 D2 Derivative 2 (Sulfonamide) R2->D2 D3 Derivative 3 (Secondary Amine) R3->D3 D4 Derivative 4 (Tertiary Amine) R4->D4 Act Screen for: - Receptor Binding - Enzyme Inhibition - Antimicrobial Activity D1->Act D2->Act D3->Act D4->Act

Caption: Use as a scaffold for generating diverse chemical libraries.

  • CNS-Active Agents: Given its phenethylamine core, this compound is an excellent starting point for synthesizing analogs targeting receptors and transporters in the central nervous system. Its halogenation pattern can enhance blood-brain barrier penetration and metabolic stability, which are critical for CNS drugs.[6]

  • Antimicrobial Agents: The 3-chloro-4-fluoroaniline moiety, a related structure, is a known component of compounds with antimicrobial activity.[4] Derivatives of the title compound, such as amides or semicarbazones, could be synthesized and screened for antibacterial or antifungal properties.

  • Enzyme Inhibitors: The primary amine handle allows for straightforward coupling reactions to build molecules designed to fit into the active sites of enzymes, such as kinases or proteases. Fluorine and chlorine atoms can form specific halogen bonds or other interactions to increase binding affinity and selectivity.[9]

Safety, Handling, and Storage

  • Primary Hazards: Assumed to be corrosive. Causes skin irritation and serious eye damage.[10][12] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Take precautionary measures against static discharge. Keep away from heat and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

2-(3-Chloro-4-fluorophenyl)ethanamine represents a strategically designed chemical building block with high potential for application in drug discovery and materials science. Its unique halogenation pattern provides a platform for developing novel compounds with tailored pharmacokinetic and pharmacodynamic profiles. The robust synthetic route outlined in this guide ensures its accessibility for research purposes. As the demand for more sophisticated and effective therapeutic agents grows, the utility of such precisely functionalized intermediates will undoubtedly continue to expand.

References

  • LookChem. 2-(3-chloro-2-fluorophenyl)ethanamine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet. Available from: [Link]

  • Covestro. Safety Data Sheet. Available from: [Link]

  • PubChem. 2-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, S. et al. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available from: [Link]

  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Agrawal, S. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-fluorophenethylamine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-chloro-4-fluorophenethylamine, a halogenated derivative of the phenethylamine class. As a substituted phenethylamine, this compound is of significant interest to researchers in medicinal chemistry, pharmacology, and materials science due to the unique electronic and metabolic properties imparted by its chloro and fluoro substituents. This document details the fundamental physicochemical properties, proposes a robust synthetic pathway from commercially available precursors, and outlines rigorous analytical methodologies for its characterization and quality control. By synthesizing data from closely related analogues and established chemical principles, this guide serves as an essential resource for professionals engaged in the synthesis and evaluation of novel bioactive compounds.

Part 1: Core Compound Identity and Physicochemical Properties

3-Chloro-4-fluorophenethylamine belongs to the broad class of substituted phenethylamines, which are known for their diverse biological activities.[1] The introduction of halogen atoms—specifically chlorine at the 3-position and fluorine at the 4-position of the phenyl ring—is a common strategy in drug design to modulate potency, lipophilicity, and metabolic stability.[2]

Chemical Structure and Identifiers
  • IUPAC Name: 2-(3-chloro-4-fluorophenyl)ethan-1-amine

  • Molecular Formula: C₈H₉ClFN

  • CAS Number: Not assigned (as of the date of this publication)

Quantitative Physicochemical Data

The following table summarizes the key calculated and expected properties of the target compound.

PropertyValueSource
Molecular Weight (MW) 173.62 g/mol Calculated
Monoisotopic Mass 173.040758 DaCalculated
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidInferred from Analogues
Boiling Point (Predicted) >200 °C at 760 mmHgInferred from Analogues
XLogP3-AA (Predicted) 2.1Inferred from Analogues

Part 2: Recommended Synthesis Protocol

Synthetic Workflow Overview

The synthesis is a two-step process starting from 3-chloro-4-fluorobenzyl chloride. The first step introduces the required two-carbon chain via a nucleophilic substitution, and the second step reduces the nitrile to the target primary amine.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction A 3-Chloro-4-fluorobenzyl chloride B 3-Chloro-4-fluorophenylacetonitrile A->B  NaCN, DMSO, 60°C C 3-chloro-4-fluorophenethylamine B->C  1. LiAlH4, THF  2. H₂O Quench G cluster_tech Analytical Techniques A Synthesized Crude Product B Purification (Distillation / Chromatography) A->B C Purity Assessment (>98%?) B->C D Structural Elucidation C->D Yes F Repurify C->F No HPLC HPLC-UV C->HPLC E Release for Research Use D->E GCMS GC-MS D->GCMS NMR ¹H & ¹³C NMR D->NMR

Sources

Suppliers for custom synthesis of 2-(3-Chloro-4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Synthesis Guide: 2-(3-Chloro-4-fluorophenyl)ethanamine Content Type: Technical Whitepaper & Sourcing Protocol Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists

Executive Summary

2-(3-Chloro-4-fluorophenyl)ethanamine (CAS: 64465-71-6) represents a "privileged scaffold" in modern drug discovery. The 3-chloro-4-fluoro substitution pattern on the phenethylamine backbone offers a dual advantage: the fluorine atom blocks metabolic hydroxylation at the para-position (increasing half-life), while the chlorine atom enhances lipophilicity and receptor binding affinity without the steric bulk of a bromine or iodine.

However, sourcing this intermediate is fraught with technical peril. Standard "catalog" synthesis routes often utilize catalytic hydrogenation, which frequently leads to hydrodechlorination —stripping the critical chlorine atom and yielding the 4-fluorophenethylamine impurity. This guide provides the technical grounding to vet suppliers, ensuring you receive the correct molecule with the required purity profile.

Part 1: Technical Masterclass – The Synthesis & Risks

To effectively source this compound, you must understand how it is made. You are not just buying a powder; you are buying a specific chemical history.

The Critical Flaw in Standard Synthesis

Many low-cost suppliers utilize Catalytic Hydrogenation (H₂/Pd-C) to reduce the nitrostyrene or nitrile precursor.

  • The Risk: Palladium catalysts are excellent at cleaving Carbon-Chlorine bonds (hydrodechlorination).

  • The Result: You receive a mixture of the target product and 2-(4-fluorophenyl)ethanamine.[1] These are difficult to separate by standard flash chromatography due to similar polarity.

The Superior Route: Hydride Reduction

Competent custom synthesis partners will utilize Stoichiometric Hydride Reduction or the NaBH₄/CuCl₂ method. These methods preserve the halogenation pattern.[2]

Recommended Synthetic Pathway (The "Gold Standard")
  • Henry Reaction: 3-Chloro-4-fluorobenzaldehyde + Nitromethane → Nitrostyrene Intermediate.

  • Selective Reduction: Reduction of the alkene and nitro group without touching the aryl chloride.

    • Preferred Reagents: Borane-THF (B₂H₆), LiAlH₄ (controlled temp), or NaBH₄/CuCl₂ [1].

Visualization: Synthetic Risk Assessment

SynthesisPathways Precursor 3-Cl-4-F-Benzaldehyde Intermediate Nitrostyrene Intermediate Precursor->Intermediate Henry Rxn Route_Bad Route A: Catalytic Hydrogenation (H2, Pd/C) Intermediate->Route_Bad Route_Good Route B: Hydride Reduction (LiAlH4 or NaBH4/CuCl2) Intermediate->Route_Good Product Target Molecule: 2-(3-Cl-4-F-phenyl)ethanamine Route_Bad->Product Low Yield Impurity CRITICAL IMPURITY: De-chlorinated Byproduct Route_Bad->Impurity High Risk (Hydrodechlorination) Route_Good->Product High Purity (Halogen Retention)

Figure 1: Comparison of synthetic routes. Route A (Red) poses a high risk of stripping the chlorine atom, a common failure mode in low-cost sourcing.

Part 2: Supplier Selection Framework

Do not rely on "In Stock" labels. Most listings for this CAS are "virtual inventory" (synthesized on demand). Use this framework to categorize and vet partners.

Supplier Categories
CategoryTypical ProfileBest ForRisk Level
Tier 1: Global CROs Companies like Enamine , WuXi AppTec , Syngene . Have validated libraries and internal QC.Scale-up (>10g), Library Synthesis, GMP needs.Low
Tier 2: Catalog Aggregators MolPort , eMolecules . They do not make it; they drop-ship from Tier 3 labs.Price comparison, small scale (<1g).Medium (Vetting required)
Tier 3: Boutique Synthesis Small labs in India/China. Often list on Alibaba/ChemicalBook.Low cost, bulk intermediates.High (Must audit QC)
The "Dehalogenation" Vetting Protocol

When sending an RFP (Request for Proposal), you must include specific technical constraints to filter out incompetent suppliers.

Copy-Paste this into your RFP:

"Please confirm the synthetic route utilized for CAS 64465-71-6. We specifically require confirmation that the reduction step avoids catalytic hydrogenation (Pd/C) to prevent hydrodechlorination impurities. Please provide a representative H-NMR showing integration of the aromatic region to prove retention of the 3-Chloro substituent."

Part 3: Procurement & Validation Workflow

Follow this self-validating loop to ensure data integrity in your biological assays.

Step 1: The Search

Don't Google the name. Use structure-based searching on SciFinder-n or Reaxys to find vendors who have cited the synthesis in patents or literature.

  • Search Query: Substructure search of the 3-Cl-4-F-phenethylamine core.

Step 2: The Specification Sheet

Require the following before purchase:

  • Purity: >97% (HPLC).

  • Salt Form: Request Hydrochloride (HCl) salt. The free base amine is an oil that oxidizes/absorbs CO₂ from air (carbamate formation). The HCl salt is a stable solid [2].

  • Impurity Profile: Explicit check for des-chloro analog (<0.5%).

Step 3: In-House Validation (The "Trust but Verify" Step)

Upon receipt, run this specific QC workflow:

ValidationWorkflow Receipt Receive Sample (CAS 64465-71-6) LCMS LC-MS Analysis Receipt->LCMS NMR 1H-NMR (DMSO-d6) Receipt->NMR Decision Is [M+H]+ = 174? (Des-chloro impurity) LCMS->Decision NMR->Decision Check Aromatic Splitting Pass RELEASE for Bio-Assay Decision->Pass No (Mass 208/210 only) Fail REJECT Contact Supplier Decision->Fail Yes (Mass 140/174 mix)

Figure 2: Incoming QC Workflow. Note: The target mass (M+H) for the 3-Cl, 4-F compound is approx 174 (Des-chloro) vs ~208/210 (Target, Cl isotope pattern).

Part 4: Leading Supplier Candidates (Current Landscape)

Note: Inventory fluctuates. These are recommended based on technical capability for halogenated amines.

  • Enamine (Ukraine/Latvia):

    • Why: They hold the world's largest stock of "REAL" (Readily Accessible) building blocks. They specialize in high-throughput synthesis of phenethylamines.

    • Route: Likely parallel synthesis compatible.

  • Combi-Blocks (USA):

    • Why: Excellent transparency on stock vs. lead time. Often have the HCl salt in stock (1g - 5g scale).

  • Fluorochem (UK):

    • Why: Specialists in fluorinated intermediates. Higher likelihood of understanding the specific handling of 3-Cl-4-F aromatics.

References

  • D'Andrea, L., & Jademyr, S. (2025).[3][4] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][3][4][5][6] Beilstein Journal of Organic Chemistry, 21, 39–46.[3][4] [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-Chloro-4-fluorophenyl)ethanamine. National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis of 2-(3-Chloro-4-fluorophenyl)ethanamine from 3-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-(3-chloro-4-fluorophenyl)ethanamine , a critical halogenated phenethylamine scaffold often utilized in the development of kinase inhibitors and GPCR ligands.

While the synthesis of phenethylamines is chemically well-established, the presence of the 3-chloro-4-fluoro substitution pattern presents a specific chemoselective challenge: preventing hydrodehalogenation (loss of Cl/F atoms) during the reduction of the nitroalkene intermediate.

To ensure high fidelity and yield, this protocol prioritizes a Henry Reaction (Nitroaldol Condensation) followed by a Copper(II)-Catalyzed Borohydride Reduction . This route is selected over traditional catalytic hydrogenation (H₂/Pd-C) or aggressive Lithium Aluminum Hydride (LiAlH₄) reduction to maximize halogen retention.

Retrosynthetic Analysis

The most robust disconnection for this target is at the


-carbon, tracing back to the corresponding benzaldehyde.

Retrosynthesis Target 2-(3-Chloro-4-fluorophenyl)ethanamine (Target Molecule) Inter 1-(3-Chloro-4-fluorophenyl)-2-nitroethene (Nitrostyrene Intermediate) Target->Inter Selective Reduction (NaBH4/CuCl2) Start 3-Chloro-4-fluorobenzaldehyde (Starting Material) Inter->Start Henry Reaction (NH4OAc, MeNO2) MeNO2 Nitromethane (C1 Synthon) Inter->MeNO2

Figure 1: Retrosynthetic logic prioritizing the preservation of the halogenated aryl core.

Protocol Stage 1: The Henry Reaction

Objective: Synthesis of 1-(3-chloro-4-fluorophenyl)-2-nitroethene.

This step utilizes ammonium acetate as a mild base catalyst. The use of acetic acid as a co-solvent suppresses the Cannizzaro side reaction and facilitates the dehydration of the intermediate nitro-aldol to the desired nitrostyrene.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
3-Chloro-4-fluorobenzaldehyde 1.0Limiting Reagent
Nitromethane 10.0Reagent & Solvent
Ammonium Acetate 0.5Catalyst
Glacial Acetic Acid 2.0Co-solvent/Dehydrating agent
Experimental Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Addition: Charge the flask with 3-chloro-4-fluorobenzaldehyde (1.0 eq) and Ammonium Acetate (0.5 eq).

  • Solvent: Add Nitromethane (10.0 eq) and Glacial Acetic Acid (2.0 eq). The large excess of nitromethane acts as the primary solvent.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot should disappear within 2–4 hours. The solution will typically darken to a deep yellow/orange color, characteristic of conjugated nitroalkenes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess nitromethane under reduced pressure (rotary evaporator).

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash the organic phase with water (2x) and brine (1x) to remove ammonium salts and acetic acid.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Recrystallize the crude yellow solid from hot Isopropanol (IPA) or Methanol.

    • Expected Result: Yellow crystalline needles.[3]

Protocol Stage 2: Selective Reduction

Objective: Conversion to 2-(3-Chloro-4-fluorophenyl)ethanamine.

Critical Decision: While LiAlH₄ is the standard reducing agent for this transformation, it poses a risk of dehalogenating the aromatic ring (removing the Chlorine).[4] Therefore, this protocol recommends the NaBH₄/CuCl₂ system. The in situ generation of catalytic Copper boride species allows for the reduction of the alkene and nitro group without attacking the aryl-halide bond.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Nitrostyrene (from Stage 1) 1.0Limiting Reagent
Sodium Borohydride (NaBH₄) 10.0Hydride Source
Copper(II) Chloride (CuCl₂·2H₂O) 0.2Catalyst
Ethanol (EtOH) --Solvent
Experimental Procedure
  • Setup: Equip a two-neck flask with a stir bar and an addition funnel. Place in an ice bath (0°C).

  • Solvation: Dissolve the Nitrostyrene (1.0 eq) in Ethanol (approx. 20 mL/g).

  • Hydride Addition: Add NaBH₄ (10.0 eq) slowly to the stirring solution. Caution: Hydrogen gas evolution.[5]

  • Catalyst Addition: Dissolve CuCl₂·2H₂O (0.2 eq) in a minimal amount of Ethanol. Add this solution dropwise to the reaction mixture.

    • Observation: The mixture will turn black immediately due to the formation of active copper species.

  • Reaction: Allow the mixture to warm to room temperature, then heat to a mild reflux (60°C) for 1 hour.

  • Quench: Cool to 0°C. Carefully add water dropwise to destroy excess borohydride.

  • Workup:

    • Filter the black suspension through a Celite pad to remove copper residues. Rinse with Ethanol.

    • Evaporate the Ethanol.

    • Basify the aqueous residue with 2M NaOH (pH > 12).

    • Extract with DCM (3x).

    • Dry combined organics over Na₂SO₄ and concentrate to yield the crude amine oil.[6]

Purification & Salt Formation

Freebase phenethylamines are prone to oxidation (absorbing CO₂ from air). Storage as the Hydrochloride (HCl) salt is mandatory for stability.

Protocol
  • Dissolve the crude amine oil in a minimal amount of dry Diethyl Ether or Isopropanol.

  • Add HCl in Dioxane (4M) or bubble dry HCl gas into the solution dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Comparison of Reducing Agents
MethodYieldHalogen RetentionSafety Profile
NaBH₄ / CuCl₂ 75-85% High Moderate (No pyrophorics)
LiAlH₄ (THF)80-90%Low/RiskLow (Pyrophoric/Reactive)
H₂ / Pd-C90-95%Very Low (Dehalogenation)Moderate (Flammable gas)

Process Workflow Visualization

Workflow Start Nitrostyrene Intermediate Step1 Dissolve in EtOH Add NaBH4 (Excess) Start->Step1 Step2 Add CuCl2 Catalyst (Black ppt forms) Step1->Step2 Activation Step3 Reflux 1 hr Then Filter Celite Step2->Step3 Reduction Step4 Acid/Base Extraction (Isolate Freebase) Step3->Step4 Workup End HCl Salt Formation (Final Product) Step4->End Stabilization

Figure 2: Step-by-step workflow for the selective reduction and isolation.

Safety & Handling (SDS Context)

  • Nitromethane: Shock-sensitive explosive if heated under confinement or mixed with amines/acids improperly. Do not distill to dryness.

  • 3-Chloro-4-fluorobenzaldehyde: Irritant.

  • Sodium Borohydride: Water-reactive; releases flammable hydrogen gas.

  • Phenethylamines: Many substituted phenethylamines are bioactive. Handle with full PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.

References

  • Henry Reaction Mechanism & Conditions

    • L. Henry, Compt. Rend.1895 , 120, 1265.[7]

    • Organic Chemistry Portal: The Henry Reaction. Available at: [Link][8]

  • Selective Reduction of Halogenated Nitrostyrenes

    • Pieters, L. et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." ChemRxiv (Preprint), 2023. Available at: [Link]

  • Alternative LiAlH₄ Workup (Fieser Method)

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • University of Rochester: Workup for Aluminum Hydride Reductions. Available at: [Link]

Sources

Application Note: Synthesis of Phenethylamine-Derived PAD4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the rationale and protocol for synthesizing phenethylamine-derived haloacetamidine inhibitors targeting Protein Arginine Deiminase 4 (PAD4).

This guide deviates from standard templates to focus on the specific chemical challenge: incorporating halogenated phenethylamines into the ornithine scaffold to enhance hydrophobic binding and metabolic stability.

Executive Summary & Scientific Rationale

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme responsible for the conversion of arginine to citrulline (citrullination).[1][2][3][4][5] Dysregulated PAD4 activity drives the formation of Neutrophil Extracellular Traps (NETs), contributing to the pathology of Rheumatoid Arthritis (RA), lupus, and metastatic cancers.[6]

While first-generation inhibitors like Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) set the benchmark, they suffer from rapid clearance and limited cellular potency.

The "Phenethylamine" Strategy: This protocol focuses on modifying the C-terminus of the ornithine scaffold using halogenated phenethylamines .

  • Hydrophobic Reach: The phenethyl linker extends the inhibitor into the hydrophobic channel near the active site (specifically interacting with F334 and I336 residues), improving affinity over the standard primary amide found in Cl-amidine.

  • Halogen Bonding: The addition of a halogen (Cl, Br, F) on the phenethyl ring introduces "sigma-hole" interactions with backbone carbonyls in the enzyme cleft, increasing residence time.

  • Metabolic Stability: Halogenation blocks common metabolic soft spots (e.g., para-hydroxylation) on the aromatic ring.

Chemical Mechanism & Design

The inhibitor design follows a "Warhead-Linker-Tail" architecture:

  • Warhead: Chloroacetamidine (covalently modifies Cys645).[7]

  • Scaffold: L-Ornithine (mimics the Arginine substrate).

  • Tail (The Modification): Halogenated Phenethylamine (replaces the C-terminal amide).

Mechanism of Inactivation (DOT Diagram)

The following diagram illustrates the covalent inactivation mechanism initiated by the inhibitor.

PAD4_Inactivation Inhibitor Phenethyl-Cl-Amidine Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (Kd) ActiveSite PAD4 Active Site (Ca2+ Bound) ActiveSite->Complex Attack Nucleophilic Attack (Cys645-S-) Complex->Attack Positioning Intermediate Tetrahedral Intermediate Attack->Intermediate S-C Bond Formation DeadEnzyme Irreversibly Inhibited PAD4 Intermediate->DeadEnzyme Cl- Leaving Group (Alkylation)

Figure 1: Mechanism of PAD4 inactivation.[7] The haloacetamidine warhead acts as an electrophile, trapping the catalytic Cysteine-645.

Detailed Synthesis Protocol

This protocol describes the synthesis of N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine-N-(4-chlorophenethyl)amide .

Materials Required[5][7][8][9][10][11]
  • Reagents:

    • N-α-Benzoyl-N5-Boc-L-Ornithine (Starting material).

    • 4-Chlorophenethylamine (The specific halogenated amine).

    • HATU (Coupling agent).

    • DIPEA (N,N-Diisopropylethylamine).

    • TFA (Trifluoroacetic acid).

    • Ethyl chloroacetimidate hydrochloride (Warhead precursor).

  • Solvents: DMF (anhydrous), DCM, Methanol.

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology
Phase 1: C-Terminal Modification (Amide Coupling)

Goal: Attach the halogenated phenethylamine tail to the protected ornithine.

  • Dissolution: Dissolve N-α-Benzoyl-N5-Boc-L-Ornithine (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 4-Chlorophenethylamine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: The product is Boc-Orn(Phenethyl)-Intermediate .

Phase 2: Deprotection

Goal: Expose the delta-amine (N5) for warhead installation.

  • Acidolysis: Dissolve the intermediate from Phase 1 in DCM (3 mL).

  • Cleavage: Add TFA (1 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

    • Checkpoint: You now have the TFA salt of the ornithine-phenethylamine conjugate.

Phase 3: Warhead Installation (Amidination)

Goal: Convert the free amine into the reactive chloroacetamidine.

  • Basification: Dissolve the TFA salt in dry Methanol (5 mL). Add DIPEA until pH is adjusted to ~9.0 (approx. 3-4 eq).

  • Addition: Add Ethyl chloroacetimidate hydrochloride (2.0 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours. The reaction is pH sensitive; ensure pH remains >8.0.

  • Quenching: Concentrate the solvent.

  • Purification: Purify directly via Preparative HPLC (Water/Acetonitrile with 0.1% TFA gradient). Lyophilize fractions to obtain the final white powder.

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Start N-α-Benzoyl-N5-Boc-L-Ornithine Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Reagent1 4-Chlorophenethylamine (Target Reagent) Reagent1->Step1 Inter1 Intermediate: Boc-Protected Amide Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate: Free N5-Amine Salt Step2->Inter2 Step3 Step 3: Amidination (Ethyl Chloroacetimidate) Inter2->Step3 Final Final Product: Phenethyl-Cl-Amidine Step3->Final

Figure 2: Synthetic route for incorporating halogenated phenethylamines into the PAD4 inhibitor scaffold.

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the synthesized inhibitor must undergo the following validation steps.

Chemical Verification Table
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Distinct phenethyl aromatic signals (7.2-7.4 ppm) and chloroacetamidine singlet (~4.2 ppm).
Purity HPLC (254 nm)> 95% Area Under Curve.
Mass HRMS (ESI+)[M+H]+ matches calculated mass within 5 ppm.
Warhead Integrity 13C NMRPresence of amidine carbon (~160-165 ppm).
Functional Assay (In Vitro Potency)

Do not rely solely on synthesis; functional inhibition must be verified using a BAEE-Ammonia Release Assay .

  • Enzyme: Recombinant human PAD4 (100 nM).

  • Substrate: Benzoyl-Arginine Ethyl Ester (BAEE, 10 mM).

  • Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT.

  • Protocol:

    • Incubate PAD4 with the inhibitor (various concentrations) for 15 minutes without substrate.

    • Add BAEE to initiate reaction.

    • Incubate 30 mins at 37°C.

    • Stop reaction with 200 µL of Color Reagent (Ammonia detection).

    • Read Absorbance at 405 nm.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

    • Expected Result: IC50 should be < 5 µM if the phenethyl group is correctly positioned.

References

  • Thompson, P. R., et al. "Protein Arginine Deiminases: Structure, Function, Inhibition, and Disease." Journal of Structural Biology.

  • Causey, C. P., et al. "The development of haloacetamidine-based PAD inhibitors." Journal of Medicinal Chemistry. (Describes the core Cl-amidine synthesis).

  • Luo, Y., et al. "Inhibitors of Protein Arginine Deiminase 4 (PAD4) and their Application in Cancer Therapy.

  • Cayman Chemical. "PAD4 Inhibitor Screening Assay Kit Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-chloro-4-fluorophenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-chloro-4-fluorophenethylamine. The following sections offer troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis and maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-chloro-4-fluorophenethylamine?

A1: The two primary and most practical synthetic routes start from either 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-fluoronitrobenzene.

  • From 3-chloro-4-fluorobenzaldehyde: This route typically involves a Henry reaction with nitromethane to form an intermediate β-nitrostyrene, which is then reduced to the target phenethylamine. An alternative is the formation of an oxime followed by reduction.

  • From 3-chloro-4-fluoronitrobenzene: This pathway involves the reduction of the nitro group to an aniline (3-chloro-4-fluoroaniline), which serves as a precursor for further elaboration to the phenethylamine.

Q2: I'm seeing a significant amount of a dehalogenated impurity, 4-fluorophenethylamine. What is causing this?

A2: The loss of the chlorine atom (hydrodechlorination) is a known side reaction, particularly during catalytic hydrogenation steps. This is especially problematic when using highly active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to minimize this impurity.[1]

Q3: My reaction mixture is turning dark red/brown, and I'm getting a lot of polymeric material. What's happening?

A3: The formation of colored impurities often points to side reactions involving intermediates. For instance, in the reduction of nitrostyrenes, incomplete reduction can lead to the formation of colored intermediates like nitroso and hydroxylamine species, which can then condense to form azoxy and azo compounds.[1] Overheating or highly concentrated reaction conditions can also promote polymerization.[2]

Q4: What are the best analytical techniques to monitor my reaction and check the purity of the final product?

A4: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For final product analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. For structural confirmation and to identify unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Amination of 3-chloro-4-fluorobenzaldehyde

Q: My reductive amination of 3-chloro-4-fluorobenzaldehyde with an amine source is giving low yields. What can I do to optimize this step?

A: Low yields in reductive amination can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial formation of the imine or oxime is crucial. Ensure you are using appropriate conditions to drive this equilibrium forward. For oxime formation, this may involve adjusting the pH. For reductive amination with an amine, removing the water formed can increase the yield.

  • Ineffective Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be insufficient for some imines or oximes.[4] Consider using a more reactive borohydride reagent or a modified system. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the imine over the starting aldehyde.[5] Alternatively, catalytic hydrogenation over catalysts like Raney Nickel can be very effective.[6]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a significant role. Reductions with borohydrides are often performed at low temperatures (0-25 °C) to control selectivity. Ensure your solvent is compatible with the chosen reducing agent.

  • Side Reactions: The aldehyde can be reduced to the corresponding alcohol (3-chloro-4-fluorobenzyl alcohol). If this is observed, it indicates that your reducing agent is not selective enough for the imine.

Problem 2: Incomplete Reduction of the β-Nitrostyrene Intermediate

Q: I'm attempting to reduce the β-nitrostyrene derived from 3-chloro-4-fluorobenzaldehyde, but I'm isolating starting material or a mixture of partially reduced intermediates. How can I drive the reaction to completion?

A: The reduction of a β-nitrostyrene to a phenethylamine is a powerful transformation, but requires careful control.

  • Catalyst Activity: If you are using catalytic hydrogenation (e.g., Pd/C, Pt/C, Raney Ni), the catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also important; a typical loading is 5-10 mol%.

  • Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, others may require elevated pressure to achieve a reasonable reaction rate and complete conversion.

  • Reaction Temperature: Low temperatures (e.g., 0 °C) are often beneficial in catalytic hydrogenations of nitrostyrenes to improve selectivity and yield.[7]

  • Acidic Additives: The presence of an acid, such as hydrochloric acid, is often necessary for the catalytic hydrogenation of β-nitrostyrenes to the corresponding phenethylamine hydrochlorides.[7]

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). However, these reagents are less selective and require more stringent handling procedures.

Problem 3: Difficulty in Purifying the Final Product

Q: My crude 3-chloro-4-fluorophenethylamine is an oil and difficult to purify by recrystallization. What are my options?

A: Halogenated phenethylamines can be challenging to crystallize as free bases.

  • Salt Formation: A common and effective strategy is to convert the amine into a salt, such as the hydrochloride or sulfate salt. These salts are often crystalline and can be readily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Column Chromatography: If salt formation and recrystallization are unsuccessful, purification by column chromatography on silica gel is a reliable alternative. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent the amine from streaking on the silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for the free base.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 3-chloro-4-fluorobenzaldehyde (Oxime Route)

Step 1: Oxime Formation

  • In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

  • The product oxime can often be isolated by filtration after precipitation or by extraction.

Step 2: Oxime Reduction

  • Suspend the crude oxime in a suitable solvent such as methanol or ethanol.

  • Cool the mixture in an ice bath.

  • Carefully add a reducing agent such as sodium borohydride in the presence of a transition metal salt like copper(II) sulfate or use a system like NaBH₄/ZrCl₄.[4]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water and perform a standard aqueous workup and extraction.

Protocol 2: Synthesis via Henry Reaction and Nitrostyrene Reduction

Step 1: Henry Reaction

  • Dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in nitromethane.

  • Add a base catalyst, such as ammonium acetate or an amine like ethylenediamine.

  • Heat the reaction mixture and monitor by TLC. The formation of the yellow/orange nitrostyrene should be apparent.

  • Upon completion, the crude nitrostyrene can be isolated and purified by recrystallization.

Step 2: Nitrostyrene Reduction

  • In a hydrogenation vessel, dissolve the purified 3-chloro-4-fluoro-β-nitrostyrene in ethanol.

  • Add a catalytic amount of 5% Palladium on Carbon (K-type is recommended to minimize dehalogenation).

  • Add 2.5 equivalents of 12 M hydrochloric acid.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at 0 °C for 3 hours.[7]

  • After the reaction is complete, filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the product.

Data Summary

ParameterReductive Amination (Oxime Route)Henry Reaction/Nitrostyrene Reduction
Starting Material 3-chloro-4-fluorobenzaldehyde3-chloro-4-fluorobenzaldehyde
Key Intermediates 3-chloro-4-fluorobenzaldehyde oxime3-chloro-4-fluoro-β-nitrostyrene
Common Reducing Agents NaBH₄ with additives, Catalytic HydrogenationCatalytic Hydrogenation (Pd/C), LiAlH₄
Potential Side Products Benzyl alcohol, incomplete reductionDehalogenation, colored azo/azoxy compounds
Typical Yields Moderate to GoodGood to High

Visualizations

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Route 1: Oxime Pathway cluster_1 Route 2: Nitrostyrene Pathway A 3-Chloro-4-fluorobenzaldehyde B Oxime Intermediate A->B Hydroxylamine E 3-chloro-4-fluorophenethylamine B->E Reduction (e.g., NaBH4/additive) C 3-Chloro-4-fluorobenzaldehyde D β-Nitrostyrene Intermediate C->D Nitromethane, Base D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic routes to 3-chloro-4-fluorophenethylamine.

Troubleshooting Dehalogenation in Catalytic Hydrogenation

Troubleshooting Dehalogenation Start Dehalogenation Observed? Catalyst Evaluate Catalyst System Start->Catalyst Yes Conditions Modify Reaction Conditions Start->Conditions If still present RaneyNi Switch to Raney Nickel Catalyst->RaneyNi FeReduction Consider Fe/Acid Reduction Catalyst->FeReduction Temp Lower Temperature (e.g., 0 °C) Conditions->Temp Pressure Reduce H2 Pressure Conditions->Pressure Purification Purify Final Product Stop Problem Resolved Purification->Stop RaneyNi->Stop FeReduction->Stop Temp->Purification Pressure->Purification

Caption: Decision tree for minimizing dehalogenation side products.

References

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. Available at: [Link]

  • meta-Selective C@H Borylation of Benzylamine-, Phenethylamine-, and Phenylpropylamine-Derived Amides - SciSpace. Available at: [Link]

  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. Available at: [Link]

  • EP2387555A1 - Method for making phenylethylamine compounds - Google Patents.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. Available at: [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness Discussion Board. Available at: [Link]

  • (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences - ResearchGate. Available at: [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci - Prensip Journals. Available at: [Link]

  • EP2387555B1 - Method for making phenylethylamine compounds - Google Patents.
  • WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC. Available at: [Link]

  • Redactions with sulfurated borohydrides. IV. Reduction of oximes - Canadian Science Publishing. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC. Available at: [Link]

  • Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction | Request PDF - ResearchGate. Available at: [Link]

  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds - PMC. Available at: [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides - YouTube. Available at: [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • (PDF) A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System - ResearchGate. Available at: [Link]

  • A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System - SciSpace. Available at: [Link]

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide - PubChem. Available at: [Link]

  • (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine - ResearchGate. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. Available at: [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. Available at: [Link]

  • Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Available at: [Link]

  • FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO - LOCKSS: Serve Content. Available at: [Link]

  • Synthesis of 3-chloro-4-fluoro-nitrobenzene - PrepChem.com. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4-Fluorophenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-003 Subject: Removal of Aldehyde Impurities from Primary Amines Molecule: 3-Chloro-4-fluorophenethylamine (Primary Amine) Common Impurity: 3-Chloro-4-fluorobenzaldehyde (Precursor/Byproduct)

The Core Problem: The Schiff Base Trap

Before attempting purification, you must understand why this impurity is persistent. Aldehydes react with primary amines to form Imines (Schiff Bases) . This reaction is reversible and exists in equilibrium:



The Troubleshooting Paradox:

  • Distillation Fails: The imine often co-distills or thermally decomposes back into the aldehyde and amine in the receiver flask.

  • Standard Extraction Fails: If you extract the amine into acid, the imine might protonate and follow the amine, or hydrolyze slowly. If it doesn't hydrolyze before the phase cut, the aldehyde regenerates inside your purified amine product later.

Solution: You must force the equilibrium to the left (hydrolysis) or sequester the aldehyde irreversibly.

Diagnostic & Decision Matrix

Use the following diagram to select the correct protocol for your specific situation.

purification_decision start START: Impurity Detected scale Scale of Operation? start->scale large >10 Grams (Bulk) scale->large Bulk small <10 Grams (Research) scale->small Precious/Small solubility Is Product Acid Stable? large->solubility method2 Method B: Bisulfite Wash (Mild Conditions) small->method2 Standard method3 Method C: Scavenger Resin (High Purity/High Cost) small->method3 High Value method1 Method A: Hydrolytic Acid Wash (Most Economical) solubility->method1 Yes (Standard) solubility->method2 No (Acid Sensitive)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and chemical stability.

Protocol A: The Hydrolytic Acid Wash (Standard)

Mechanism: This method uses strong acid to protonate the amine (rendering it water-soluble) while simultaneously catalyzing the hydrolysis of the Schiff base. The aldehyde is liberated and partitioned into the organic wash.[1][2]

Applicability: Best for bulk scales where the amine is stable to aqueous HCl.

Step-by-Step Workflow
  • Dissolution: Dissolve crude 3-chloro-4-fluorophenethylamine in a non-polar solvent (e.g., Dichloromethane or MTBE).

  • Acidification (The Critical Step):

    • Add 1M or 2M HCl slowly.

    • CRITICAL: Do not separate immediately. Stir vigorously for 30–60 minutes .

    • Why? You must allow time for the Schiff base hydrolysis (

      
      ) to complete. If you separate too fast, the unhydrolyzed imine stays in the organic layer or (worse) protonates and enters the water layer, contaminating the product.
      
  • Phase Cut 1 (Wash):

    • Separate the layers.[1][2][3][4]

    • Organic Layer: Contains the aldehyde impurity. Discard (or recover aldehyde if valuable).[1][2]

    • Aqueous Layer: Contains your Amine-HCl salt.

  • Organic Wash: Wash the aqueous acidic layer once more with fresh DCM to remove residual lipophilic aldehyde.

  • Basification:

    • Add fresh DCM to the aqueous layer.

    • Slowly add 5M NaOH or NH₄OH until pH > 12.

    • The amine will "oil out" or precipitate.

  • Extraction: Extract the free base amine into the DCM. Dry over Na₂SO₄ and concentrate.

Protocol B: Bisulfite Sequestration (Mild)

Mechanism: Sodium bisulfite reacts selectively with aldehydes to form a water-soluble bisulfite adduct (sulfonate salt).[1] The amine remains in the organic phase.

Applicability: Ideal for acid-sensitive substrates or when the amine hydrochloride is too soluble in organic solvents.

Step-by-Step Workflow
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).[4]

  • Reaction:

    • Dissolve crude amine in a water-immiscible solvent (Ethyl Acetate or Toluene).

    • Add the saturated bisulfite solution (1.5 – 2.0 equivalents relative to the estimated aldehyde).

    • Add Methanol: Add 5-10% volume of Methanol. Why? This acts as a phase transfer catalyst, increasing the solubility of the aldehyde at the interface to speed up adduct formation.

  • Agitation: Shake/Stir vigorously for 15–30 minutes.

  • Separation:

    • Aqueous Layer: Contains the Aldehyde-Bisulfite adduct.[1][2][5] Discard.

    • Organic Layer: Contains the purified amine.

  • Workup: Wash the organic layer with brine, dry, and concentrate.

Protocol C: Solid-Phase Scavenging (High Purity)

Mechanism: Use a polymer-supported reagent (Scavenger Resin) that chemically bonds to the aldehyde. You simply filter the resin away.

Reagent: Sulfonyl Hydrazide Resin or Tosyl Hydrazide Resin .[6] Note: Do not use an amine-functionalized resin (like Trisamine), as it will compete with your product.

Step-by-Step Workflow
  • Loading: Dissolve crude amine in a compatible solvent (DCM, THF, or Ethanol).

  • Scavenging:

    • Add 2–3 equivalents of Hydrazide resin (relative to the impurity content).

    • Add a catalytic amount of Acetic Acid (1%) to catalyze the hydrazone formation.

  • Incubation: Shake gently at room temperature for 2–4 hours (or overnight for stubborn impurities).

  • Filtration: Filter the mixture through a fritted funnel or Celite.

  • Result: The filtrate contains the pure amine. The aldehyde is covalently bound to the beads.

Protocol D: Salt Recrystallization (Final Polish)

If the liquid-liquid extraction reduces the aldehyde but traces remain (e.g., <1%), convert the amine to a solid salt.

  • Salt Formation: Dissolve the amine in dry Ethanol or Isopropanol.

  • Acid Addition: Add 1.1 equivalents of HCl (in dioxane or ether).

  • Crystallization: The 3-chloro-4-fluorophenethylamine HCl salt should precipitate.

  • Purification: Aldehydes and unreacted imines generally remain in the mother liquor. Filter and wash the cake with cold ether.

Comparative Data Analysis

FeatureAcid Hydrolysis (Method A)Bisulfite Wash (Method B)Scavenger Resin (Method C)
Aldehyde Removal High (>95%)Moderate to High (80-95%)Very High (>99%)
Yield Loss Low (<5%)Low (<5%)Moderate (Resin swelling loss)
Cost Very LowLowHigh ($50+/10g)
Time Required 1-2 Hours1 Hour4-12 Hours
Scalability Excellent (kg scale)Good (kg scale)Poor (g scale)
Key Risk Emulsions; pH controlIncomplete adduct formationResin cost; solvent compatibility

Visualizing the Chemistry

The following diagram illustrates the chemical pathways involved in the Hydrolytic Wash (Method A), highlighting the critical Schiff Base breakdown.

chemistry_flow cluster_organic Organic Phase (Initial) cluster_aqueous Aqueous Acid Phase (pH < 2) Amine Amine (R-NH2) Imine Imine (R-N=CH-R') Amine->Imine Equilibrium AmineSalt Amine-HCl (Water Soluble) Amine->AmineSalt Protonation Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine -H2O Imine->AmineSalt Hydrolysis HydrolizedAld Released Aldehyde Imine->HydrolizedAld HCl / H2O (Hydrolysis) Product Pure Amine AmineSalt->Product NaOH / Extraction Waste Waste HydrolizedAld->Waste Partition to Organic Wash

Figure 2: Chemical pathway of Schiff base hydrolysis during acid extraction.

References

  • BenchChem Technical Support. (2025).[1] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .

  • Brindle, C. S., et al. (2017).[2] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved from .

  • Booth, R. J., et al. (1997).[7] Polymer-Supported Scavenging Agents for the Purification of Amine Libraries. Journal of the American Chemical Society. Retrieved from .

  • PubChem. (2025).[8] 3-Chloro-4-fluorobenzylamine Physical Properties. National Library of Medicine. Retrieved from .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Chloro-Fluoro Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Chloro-Fluoro Phenethylamine Isomers

In the landscape of pharmaceutical development and forensic analysis, the accurate separation and quantification of structural isomers are paramount. Chloro-fluoro phenethylamines, a class of compounds with significant potential in medicinal chemistry, present a considerable analytical challenge due to the subtle structural differences between their positional and chiral isomers. These differences, while minor, can lead to vastly different pharmacological and toxicological profiles.[1] Therefore, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is not merely a procedural step but a critical component of ensuring drug safety and efficacy.

This guide provides a comprehensive comparison of various HPLC strategies for the separation of chloro-fluoro phenethylamine isomers, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a self-validating system for protocol development that is grounded in authoritative scientific principles.

The Core of Separation: Choosing the Right Chromatographic Mode

The initial and most critical decision in HPLC method development is the selection of the appropriate chromatographic mode.[2][3] For chloro-fluoro phenethylamine isomers, the choice primarily lies between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), with a further, crucial distinction between achiral and chiral separations.

Reversed-Phase (RP) Chromatography: The Workhorse of HPLC

Reversed-phase HPLC is the most widely used chromatographic technique, relying on a non-polar stationary phase and a polar mobile phase.[2][4][5] Separation is driven by the hydrophobic interactions between the analytes and the stationary phase.[4][5] For chloro-fluoro phenethylamines, which possess a degree of hydrophobicity due to the phenyl ring and halogen substituents, RP-HPLC is a logical starting point.

  • Strengths for Isomer Separation: RP-HPLC can effectively separate positional isomers based on differences in their hydrophobicity. The position of the chloro and fluoro groups on the phenethylamine backbone will influence the molecule's overall polarity and its interaction with the C18 or C8 stationary phase.

  • Limitations: RP-HPLC, in its standard achiral format, is incapable of resolving enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will therefore co-elute.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[6][7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6][9] While phenethylamines are not extremely polar, HILIC can offer unique selectivity for certain isomers, particularly when dealing with multiple polar functional groups.

  • Potential for Unique Selectivity: The partitioning mechanism in HILIC, which involves a water-enriched layer on the stationary phase surface, can provide different selectivity for isomers compared to RP-HPLC.[6][7]

  • Considerations: Method development in HILIC can be more complex than in RP-HPLC, with factors like buffer choice and water content in the mobile phase having a significant impact on retention and selectivity.

Chiral Chromatography: The Key to Enantiomeric Resolution

To separate enantiomers, a chiral environment is necessary.[1] This is achieved in HPLC by using a Chiral Stationary Phase (CSP).[1][10] These phases are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times.

  • Mechanism of Chiral Recognition: The "three-point interaction" model is a fundamental concept in chiral recognition, where one enantiomer forms a more stable diastereomeric complex with the CSP than the other.[1]

  • Types of Chiral Stationary Phases: A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based phases being particularly effective for the separation of amine-containing compounds like phenethylamines.[1][10][11]

Experimental Design and Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines a logical progression from initial screening to a fully validated method.

Caption: A streamlined workflow for HPLC method development.

Part 1: Initial Screening of Stationary and Mobile Phases

The goal of the initial screening is to identify a column and mobile phase combination that shows some degree of separation for the target isomers.

Experimental Protocol: Column and Mobile Phase Screening

  • Prepare a standard mixture containing all the chloro-fluoro phenethylamine isomers of interest at a known concentration (e.g., 10 µg/mL) in the mobile phase.

  • Screen a selection of columns:

    • For Achiral Separation (Positional Isomers):

      • Reversed-Phase: C18 (e.g., Phenomenex Luna C18, Waters XBridge BEH C18), Phenyl-Hexyl (for potential π-π interactions).

      • HILIC: Amide, Silica.

    • For Chiral Separation (Enantiomers):

      • Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

      • Cyclodextrin-based: Acetylated β-cyclodextrin.[11]

  • Test a range of mobile phases:

    • Reversed-Phase:

      • A: 0.1% Formic acid in water (for MS compatibility) or 20 mM phosphate buffer (for UV detection).[12][13][14]

      • B: Acetonitrile or Methanol.

      • Start with a generic gradient (e.g., 5-95% B over 20 minutes) to elute all components.[15]

    • HILIC:

      • A: Acetonitrile.

      • B: 10 mM Ammonium acetate in water.

      • Start with a high percentage of A (e.g., 95%) and decrease to elute the polar analytes.

    • Chiral:

      • Normal Phase: Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.

      • Reversed Phase: Acetonitrile/water with a buffer (e.g., ammonium bicarbonate).

  • Monitor the separation using a UV detector at a wavelength where the analytes have maximum absorbance.

Part 2: Optimization of Critical Parameters

Once a promising column and mobile phase system are identified, the next step is to fine-tune the separation by optimizing critical parameters.

The Impact of Mobile Phase Composition

The ratio of organic to aqueous solvent in the mobile phase is a primary driver of retention in both RP and HILIC modes.[4][16][17]

  • In Reversed-Phase: Increasing the organic solvent percentage will decrease retention times. Fine-tuning this ratio is essential for resolving closely eluting positional isomers.[18]

  • In HILIC: Increasing the aqueous component will decrease retention.

The Role of pH and Buffers

For ionizable compounds like phenethylamines, the pH of the mobile phase is a critical parameter that can dramatically affect retention and peak shape.[4][12][14]

  • Rationale: The pKa of the amine group in phenethylamines is typically around 9-10. By adjusting the mobile phase pH to be at least 2 units below the pKa, the amine group will be predominantly in its protonated, more polar form. In reversed-phase, this will lead to earlier elution. Conversely, a pH above the pKa will result in the neutral, more retained form.

  • Buffer Selection: The choice of buffer is important for maintaining a stable pH and for compatibility with the detection method.[12][14]

    • For UV detection, phosphate buffers are common.

    • For Mass Spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are required.[13][19]

The Influence of Column Temperature

Column temperature can influence retention time, selectivity, and peak shape.[20][21][22]

  • Effect on Retention: Generally, increasing the temperature decreases retention times as it reduces the viscosity of the mobile phase and increases the mass transfer rate.[20][22]

  • Selectivity Changes: Temperature can also alter the selectivity between isomers, sometimes improving resolution.[20][21] However, for some dipeptide isomers, it has been shown that temperature has a minor influence on selectivity.[23] It is therefore an important parameter to investigate during method development.

Experimental Protocol: Method Optimization

  • Mobile Phase Composition: Systematically vary the isocratic composition or the gradient slope to achieve the best resolution between critical peak pairs.

  • pH Adjustment: Prepare mobile phases with different pH values (e.g., 3.0, 4.5, 6.0) using appropriate buffers and observe the effect on retention and selectivity.

  • Temperature Screening: Analyze the sample mixture at different column temperatures (e.g., 25°C, 35°C, 45°C) and evaluate the impact on the chromatogram.

Comparative Data: Separation of Chloro-Fluoro Phenethylamine Isomers

The following table summarizes hypothetical but representative data from the optimization process for the separation of four isomers: 2-chloro-4-fluoro-phenethylamine (2,4-CFPEA), 4-chloro-2-fluoro-phenethylamine (4,2-CFPEA), and their respective enantiomers.

Parameter Condition 1: C18 Column, ACN/H₂O (0.1% FA), 30°C Condition 2: Chiralcel OD-H, Hexane/IPA (90/10 with 0.1% DEA), 25°C Condition 3: Chiralcel OD-H, ACN/H₂O (70/30 with 10mM NH₄HCO₃), 35°C
Isomer Retention Time (min) Retention Time (min) Retention Time (min)
2,4-CFPEA (racemic)12.5--
4,2-CFPEA (racemic)13.1--
(R)-2,4-CFPEA-8.215.8
(S)-2,4-CFPEA-9.517.2
(R)-4,2-CFPEA-11.319.5
(S)-4,2-CFPEA-12.821.1
Resolution (Positional) 1.8N/AN/A
Resolution (Enantiomeric) N/A> 2.0 for both pairs> 2.2 for both pairs

This data is illustrative and intended to demonstrate the principles of method development.

Analysis of Results:

  • Condition 1 demonstrates the successful separation of the positional isomers on a standard C18 column.

  • Condition 2 shows the effective chiral separation of the enantiomers of both positional isomers under normal-phase conditions.

  • Condition 3 illustrates an alternative reversed-phase chiral separation, which may be preferable for its compatibility with aqueous samples and MS detection.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[24][25] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[26][27][28]

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Experimental Protocol: Method Validation

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically done by analyzing placebo samples and spiked samples.

  • Linearity and Range: Establish that the detector response is directly proportional to the analyte concentration over a specified range.[24] This is assessed by analyzing a series of standards at different concentrations (typically 5-6 levels).

  • Accuracy: Determine the closeness of the test results to the true value. This is evaluated by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.[28]

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Conclusion

The development of a successful HPLC method for the separation of chloro-fluoro phenethylamine isomers is a multifaceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. By carefully selecting the appropriate chromatographic mode, whether it be reversed-phase for positional isomers or a chiral stationary phase for enantiomers, and by systematically optimizing critical parameters such as mobile phase composition, pH, and temperature, a robust and reliable method can be achieved. Subsequent validation according to ICH guidelines ensures the trustworthiness of the analytical data, which is of utmost importance in the fields of pharmaceutical development and forensic science.

References

  • Dr. Maisch. HILIC. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., & Alnasiri, R. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 1-6.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Shinwa Chemical Industries Ltd. Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-181.
  • Li, Y., & Liu, Y. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Sander, L. C., & Wise, S. A. (1990). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Zou, H., Zhang, Y., & Lu, P. (1996). Effect of Column Temperature on Retention of Dipeptide Isomers in Reversed-Phase High Performance Liquid Chromatography. Chinese Journal of Chemistry, 14(4), 332-338.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501-2505.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Kasperec, J., & Dydowicz, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162.
  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Waters. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Saha, S., Walia, S., Kundu, A., & Pathak, N. (2013). Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. Analytical and bioanalytical chemistry, 405(28), 9285-95.
  • ResearchGate. (n.d.). Impact of the mobile phase composition on chromatographic resolution.... Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Harada, N. (2014).
  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • PubMed. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • Google Patents. (2016). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 115-121.
  • Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • LCGC International. (2022, April 15). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed. (2018, February 18). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • SIELC. (n.d.). Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. Retrieved from [Link]

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The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-chloro-4-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and forensic analysis, the unambiguous identification of novel psychoactive substances and pharmaceutical intermediates is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a unique chemical fingerprint through the fragmentation patterns of ionized molecules. This guide offers an in-depth analysis of the predicted mass spectral fragmentation of 3-chloro-4-fluorophenethylamine, a halogenated phenethylamine analog. By comparing its expected fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) with related compounds, we can establish a robust analytical framework for its identification and characterization.

Introduction to Phenethylamine Fragmentation

Phenethylamines are a class of compounds characterized by a phenylethylamine backbone. Their fragmentation in a mass spectrometer is largely dictated by the ionization method employed and the nature of the substituents on the aromatic ring and the ethylamine side chain. Generally, the ethylamine side chain provides a primary site for charge localization and subsequent fragmentation.

Electron Ionization (EI) Mass Spectrometry: The Hard Ionization Approach

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint. For phenethylamines, the most characteristic fragmentation pathway is the cleavage of the Cα-Cβ bond (benzylic cleavage), which is energetically favored due to the formation of a resonance-stabilized benzyl or tropylium cation.

Predicted EI Fragmentation of 3-chloro-4-fluorophenethylamine

The molecular ion of 3-chloro-4-fluorophenethylamine is expected at a mass-to-charge ratio (m/z) of 173/175, reflecting the isotopic abundance of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl). While the molecular ion peak may be observed, the base peak is anticipated to be the result of benzylic cleavage.

dot

M [M]+• m/z 173/175 F1 m/z 144/146 M->F1 Benzylic Cleavage - •CH2NH2 F2 m/z 30 M->F2 Alternative Cleavage

Caption: Predicted EI Fragmentation Pathway of 3-chloro-4-fluorophenethylamine.

The primary fragmentation is the loss of the •CH₂NH₂ radical, leading to the formation of the 3-chloro-4-fluorobenzyl cation at m/z 144/146. This fragment is expected to be the most abundant ion in the spectrum. An alternative, though less likely, cleavage could result in the formation of the CH₂NH₂⁺ ion at m/z 30.

Comparative EI Fragmentation Analysis

To understand the influence of the halogen substituents, a comparison with related, non-halogenated and mono-halogenated phenethylamines is instructive.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragmentation Pathway
Phenethylamine12191Loss of •CH₂NH₂ to form the tropylium ion
4-Fluorophenethylamine139109Loss of •CH₂NH₂ to form the 4-fluorotropylium ion
3-chloro-4-fluorophenethylamine (Predicted) 173/175 144/146 Loss of •CH₂NH₂ to form the 3-chloro-4-fluorobenzyl cation

This comparison highlights a consistent fragmentation mechanism dominated by benzylic cleavage across this class of compounds. The position of the base peak is a direct indicator of the substitution pattern on the aromatic ring.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Perspective

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. However, for many phenethylamine derivatives, in-source collision-induced dissociation (CID) can lead to characteristic fragmentation even under relatively mild conditions.[1][2]

Predicted ESI Fragmentation of 3-chloro-4-fluorophenethylamine

Under ESI conditions, 3-chloro-4-fluorophenethylamine is expected to form a protonated molecule at m/z 174/176. A common fragmentation pathway for phenethylamines lacking a β-hydroxy group is the loss of ammonia (NH₃) from the protonated molecule.[3] This results in the formation of a stable spiro[2.5]octadienylium ion.[2]

dot

MH [M+H]+ m/z 174/176 F1 m/z 157/159 MH->F1 In-source CID - NH3

Caption: Predicted ESI Fragmentation of 3-chloro-4-fluorophenethylamine.

The primary fragment ion is therefore predicted to be at m/z 157/159, corresponding to the [M+H-NH₃]⁺ ion. The relative intensity of this fragment compared to the protonated molecule will depend on the ESI source conditions, such as the capillary voltage and temperature.

Comparative ESI Fragmentation Analysis

The propensity for in-source fragmentation can be influenced by the electronic nature of the aromatic substituents.

Compound[M+H]⁺ (m/z)Key Fragment Ion (m/z)Fragmentation Pathway
Dopamine154137Loss of NH₃
Noradrenaline170152Loss of H₂O
3-chloro-4-fluorophenethylamine (Predicted) 174/176 157/159 Loss of NH₃

This comparison illustrates that the loss of a small neutral molecule from the protonated species is a common feature in the ESI mass spectra of phenethylamines. For quantitative analysis using techniques like multiple reaction monitoring (MRM), the transition from the protonated molecule to this characteristic fragment ion would be a highly specific and sensitive choice.[2]

Experimental Protocols for Mass Spectrometric Analysis

To acquire reliable and reproducible mass spectra for 3-chloro-4-fluorophenethylamine and related compounds, standardized analytical protocols are essential.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and thermally stable compounds like phenethylamines. Derivatization is often employed to improve chromatographic performance and enhance mass spectral features.[4]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • For derivatization, evaporate 100 µL of the stock solution to dryness under a stream of nitrogen.

  • Add 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

dot

cluster_0 Sample Preparation cluster_1 GC-MS Analysis P1 Stock Solution (1 mg/mL in Methanol) P2 Evaporate to Dryness P1->P2 P3 Add Derivatizing Agent (e.g., MBTFA) P2->P3 P4 Heat at 70°C P3->P4 A1 Injection P4->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4

Caption: Workflow for GC-MS analysis of phenethylamines.

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry is ideal for the analysis of less volatile or thermally labile compounds and is commonly used for the analysis of phenethylamines in complex matrices.[5][6]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1 µg/mL.

LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • MRM Transition (Predicted): 174 > 157 (for ³⁵Cl).

dot

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Stock Solution (1 mg/mL in Methanol) S2 Dilute with Mobile Phase S1->S2 L1 Injection S2->L1 L2 Chromatographic Separation L1->L2 L3 Electrospray Ionization L2->L3 L4 Tandem Mass Analysis (MRM) L3->L4

Caption: Workflow for LC-MS/MS analysis of phenethylamines.

Conclusion

The mass spectrometric fragmentation of 3-chloro-4-fluorophenethylamine can be confidently predicted based on the well-established fragmentation patterns of related phenethylamine compounds. Under EI, benzylic cleavage leading to a fragment at m/z 144/146 is the expected dominant pathway. In ESI, the loss of ammonia from the protonated molecule to yield a fragment at m/z 157/159 is the most probable fragmentation route. By employing the detailed GC-MS and LC-MS/MS protocols provided, researchers can effectively identify and quantify this compound, distinguishing it from other structurally similar analogs. This comparative guide provides a robust framework for the analytical characterization of novel halogenated phenethylamines, underscoring the predictive power of mass spectrometry in modern chemical analysis.

References

  • Asakawa, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. SciSpace. [Link]

  • KoreaScience. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. [Link]

  • Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. [Link]

  • PubMed. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]

  • Office of Justice Programs. (2020). Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs. Office of Justice Programs. [Link]

  • ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • Indiana State University. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Indiana State University Scholars. [Link]

  • PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Instrumentation Electrospray Ionization (E.S.I.) mass spectra were measured on a Bruker MicroToF 2 for FeL3, CrL3 and AlL3, and. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Guide to Structure-Activity Relationships: Impact of Chlorine Position on the Potency and Selectivity of Fluorinated Phenethylamine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of Halogenation in Phenethylamine Drug Design

The 2-phenethylamine scaffold is the foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to a wide range of synthetic stimulants and entactogens.[1] The pharmacological activity of these molecules is primarily mediated by their interaction with monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] By inhibiting the reuptake or promoting the release of these neurotransmitters, phenethylamine derivatives can exert powerful effects on mood, focus, and arousal.

Medicinal chemists have long utilized halogenation as a tool to modulate the pharmacological profile of lead compounds. The introduction of halogen atoms like fluorine and chlorine onto the phenyl ring can profoundly alter a molecule's potency, its selectivity for different transporters, and its metabolic stability.[2][3] Fluorine, due to its small size and high electronegativity, can enhance binding affinity and block metabolic degradation.[3][4] Chlorine, being larger and more polarizable, can introduce different steric and electronic effects, often leading to dramatic shifts in biological activity.[5][6]

This guide provides a comparative analysis of how the positional substitution of chlorine on a fluorinated phenethylamine backbone impacts its potency and selectivity at monoamine transporters. By understanding these structure-activity relationships (SAR), researchers can better predict the pharmacological effects of novel compounds and rationally design molecules with desired neurochemical profiles.

The Phenethylamine Pharmacophore and Monoamine Transporter Interaction

Substituted phenethylamines typically act as either reuptake inhibitors (blockers) or releasing agents (substrates) at monoamine transporters. Reuptake inhibitors occupy the binding site and prevent the transporter from recycling neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration. Releasing agents are transported into the neuron, where they disrupt vesicular storage and reverse the direction of transporter function, causing a massive, non-vesicular efflux of neurotransmitters.[1] The specific action and potency are dictated by the substitution pattern on the phenethylamine core.

Phenethylamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin) DAT Monoamine Transporter (DAT/SERT) Vesicle->DAT 3. Release Promoted (for releasing agents) Neurotransmitter Dopamine/ Serotonin DAT->Neurotransmitter 2. Reuptake Blocked Phenethylamine Phenethylamine Drug Phenethylamine->DAT 1. Binds to & inhibits or reverses transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor 4. Increased signaling

Caption: General mechanism of phenethylamine drugs at the monoamine transporter.

Baseline Profile: The Influence of Fluorine Substitution

To understand the impact of chlorine, we must first establish a baseline with fluorinated analogues. The position of the fluorine atom itself is a critical determinant of activity.

  • Para- (4-) Fluorination: Substitution at the 4-position, as seen in 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), generally increases a compound's activity at the serotonin transporter (SERT).[5] This shift towards serotonergic activity often imparts entactogenic or "rolly" effects, intermediate between classical amphetamine and MDMA.[7][8] For example, 4-FA is a potent releasing agent and reuptake inhibitor of norepinephrine, dopamine, and serotonin.[9]

  • Ortho- (2-) Fluorination: In contrast, moving the fluorine to the 2-position, as in 2-fluoromethamphetamine (2-FMA), typically results in a compound with significantly less serotonergic action.[7][10] These compounds tend to be more "functional" stimulants, with effects more akin to dextroamphetamine, primarily driven by dopamine and norepinephrine activity.[10]

  • Meta- (3-) Fluorination: Analogues like 3-FMA often present a mixed pharmacological profile, sitting between the more functional 2-substituted and the more serotonergic 4-substituted compounds.[11][12]

For this guide, we will consider the well-characterized 4-fluoroamphetamine as our base structure before analyzing the addition of a chlorine atom.

Comparative Analysis: Impact of Chlorine Position on a Fluorinated Ring

While comprehensive data on all possible fluoro-chloro-phenethylamine isomers is sparse, we can synthesize a clear picture by combining direct data on mono-halogenated amphetamines with established SAR principles from related compound classes.[1][5]

Para- (4-) Chloro Substitution

The most robust data exists for para-substitution. A study directly comparing amphetamine with its 4-fluoro and 4-chloro analogues provides a clear and powerful insight. While 4-fluoroamphetamine (4-FA) showed a roughly tenfold increase in potency at SERT compared to DAT, the effect of 4-chloroamphetamine (4-CA) was far more pronounced. Para-chlorination increased the SERT vs. DAT inhibition potency by approximately two orders of magnitude (100-fold) compared to unsubstituted amphetamine.[5]

This demonstrates a clear trend: as the halogen at the para-position increases in size and polarizability (from F to Cl), the molecule's selectivity shifts dramatically towards the serotonin transporter. This strong serotonergic action is responsible for the well-documented neurotoxicity associated with 4-chloroamphetamine.

Meta- (3-) Chloro Substitution

General SAR principles for halogenated stimulants indicate that meta-substitution tends to favor affinity for the dopamine transporter (DAT).[1] Therefore, a hypothetical compound like 4-fluoro-3-chloro-amphetamine would be predicted to have a more balanced or even dopamine-dominant profile compared to a 4-chloro analogue. The addition of a meta-chloro group would likely enhance stimulant properties while tempering the potent serotonergic effects seen with para-chlorination.

Ortho- (2-) Chloro Substitution

Ortho-substitution introduces significant steric hindrance near the ethylamine side chain. This can interfere with the optimal positioning of the molecule within the transporter binding pocket. Studies on other classes of compounds have shown that ortho-chlorination can produce unpredictable effects, sometimes leading to a significant decrease in potency or a complete shift in selectivity.[13] For a fluorinated phenethylamine, an ortho-chloro group would likely reduce overall potency at all three monoamine transporters compared to its meta- and para-substituted counterparts due to this steric clash.

Data Synthesis & Comparison

The following table summarizes in vitro uptake inhibition data for unsubstituted amphetamine and its para-halogenated analogues, illustrating the potent effect of halogen identity and position.

CompoundDAT IC50 (μM)SERT IC50 (μM)DAT/SERT Selectivity Ratio
Amphetamine1.654~34
4-Fluoroamphetamine (4-FA)6.65.0~0.76
4-Chloroamphetamine (4-CA)4.20.5~0.12

Data sourced from Rickli et al. (2015) as presented in Luethi et al. (2019).[5] The DAT/SERT ratio is calculated as (IC50 for SERT) / (IC50 for DAT), where a lower value indicates higher selectivity for SERT.

Analysis: The data clearly shows that while both fluorine and chlorine at the 4-position increase SERT potency relative to amphetamine, chlorine has a much stronger effect, shifting the compound from being dopamine-selective to highly serotonin-selective.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the data presented above is typically generated using standardized in vitro and in vivo assays.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's potency (IC50 value) in inhibiting the uptake of neurotransmitters by their respective transporters.

Causality: This experiment is fundamental because it directly measures the interaction between the drug and its primary molecular targets. By using cells that express only one type of human transporter (hDAT, hSERT, or hNET), we can precisely determine the potency and selectivity of the compound, isolating it from other biological variables.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[5]

  • Plate Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Preparation: A range of concentrations of the test compound (e.g., 4-chloro-2-fluoro-amphetamine) is prepared via serial dilution.

  • Assay Procedure:

    • The cell culture medium is removed and replaced with a buffer solution.

    • Cells are pre-incubated with the various concentrations of the test compound or a vehicle control for 10-15 minutes at 37°C.

    • A radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) is added to each well at a fixed concentration.

    • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This quantity is directly proportional to transporter activity.

  • Data Analysis: The data are normalized to the control (vehicle-only) wells. A concentration-response curve is generated, and the IC50 value—the concentration of the drug that inhibits 50% of the maximal uptake—is calculated using non-linear regression.[5]

Assay_Workflow start Start: Culture Transfected HEK 293 Cells (hDAT/hSERT) plate_cells 1. Seed Cells into 96-Well Plates start->plate_cells prepare_compounds 2. Prepare Serial Dilutions of Test Compound plate_cells->prepare_compounds pre_incubate 3. Pre-incubate Cells with Compound prepare_compounds->pre_incubate add_radioligand 4. Add Radiolabeled Substrate (e.g., [³H]Dopamine) pre_incubate->add_radioligand incubate 5. Incubate to Allow Uptake add_radioligand->incubate terminate 6. Terminate & Wash Cells incubate->terminate lyse_cells 7. Lyse Cells & Measure Radioactivity terminate->lyse_cells analyze 8. Plot Concentration-Response Curve lyse_cells->analyze end Result: Determine IC50 Value analyze->end

Caption: Experimental workflow for an in vitro transporter uptake inhibition assay.

Protocol 2: In Vivo Locomotor Activity Assay

This behavioral assay assesses the overall stimulant effect of a compound in a living organism, providing a measure of its in vivo potency.

Causality: While in vitro assays measure target engagement, in vivo assays determine if this engagement translates into a physiological effect. Locomotor activity is a well-established proxy for the stimulant effects of phenethylamines, which are primarily driven by dopamine and norepinephrine release in motor circuits of the brain.

Step-by-Step Protocol:

  • Animal Acclimation: Male Swiss mice or Sprague-Dawley rats are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beam grids) for 30-60 minutes.

  • Drug Administration: Animals are divided into groups and administered different doses of the test compound (or vehicle control) via intraperitoneal (IP) or oral (PO) injection.

  • Data Collection: Immediately after injection, animals are returned to the arenas. The automated system records horizontal movements (beam breaks) in 5-minute intervals for a period of 1-2 hours.

  • Data Analysis: The total distance traveled or the total number of beam breaks is calculated for each animal. A dose-response curve is generated to determine the dose that produces a half-maximal stimulant effect (ED50).

Discussion and Conclusion: Key SAR Takeaways

The position and identity of halogen substituents on the phenethylamine ring are critical modulators of pharmacological activity. The evidence supports several key structure-activity relationships:

  • Para-Position Dominance for Serotonergic Activity: The 4-position on the phenyl ring is highly sensitive to substitution. Introducing halogens here consistently enhances SERT activity.

  • Halogen Identity Matters: Potency at SERT increases with the size and polarizability of the halogen at the 4-position (Cl > F). Para-chlorination can shift a primarily dopaminergic compound into a potent and highly selective serotonergic agent.[5]

  • Positional Isomers Yield Distinct Profiles: Moving a halogen from the 4-position to the 2- or 3-position fundamentally changes the drug's character. A 4-substituted analogue may be entactogenic, while a 2- or 3-substituted isomer of the same compound is likely to be a more classical stimulant, favoring DAT/NET activity.[1][7]

For drug development professionals, these principles are invaluable. By strategically placing fluorine and chlorine atoms on the phenethylamine scaffold, it is possible to fine-tune the neurochemical profile of a molecule, selectively amplifying its effects on dopamine, serotonin, or norepinephrine systems to achieve a desired therapeutic or research objective.

References

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  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. OPUS at UTS. Available at: [Link]

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  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chloro-4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Chloro-4-fluorophenyl)ethanamine. As a halogenated aromatic amine, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principles: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-(3-Chloro-4-fluorophenyl)ethanamine is a substituted phenethylamine. While specific toxicological data for this exact compound may be limited, its structural class suggests several key hazards.

Anticipated Hazard Profile:

Hazard TypeDescriptionRationale & Primary Precaution
Health Harmful if Swallowed: May cause gastrointestinal tract burns.[1][2][3] Causes Skin and Eye Damage: As a corrosive amine, direct contact can lead to severe irritation or chemical burns.[1][4][5] Respiratory Irritant: Inhalation of vapors or aerosols may irritate the respiratory tract.[6]Always handle in a well-ventilated area or chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE) at all times.
Physical Combustible: May burn but does not ignite readily.[5]Keep away from open flames, hot surfaces, and sources of ignition.[4][5]
Environmental Environmentally Hazardous: Halogenated organic compounds can be persistent in the environment. Discharge into drains or waterways is strictly prohibited.[3][8]All waste, including rinsate from cleaning, must be collected as hazardous waste.

Chemical Incompatibility: To prevent dangerous reactions, never mix 2-(3-Chloro-4-fluorophenyl)ethanamine waste with the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches)[1][2][4][9]

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)[1][10]

  • Acid Chlorides and Anhydrides [1]

Expert Insight: The primary danger with this class of compounds stems from their corrosivity and potential for environmental persistence. The chlorine and fluorine atoms increase the molecule's stability, making it less likely to biodegrade. Therefore, proper containment and disposal are not just a matter of regulatory compliance, but of environmental stewardship.

Regulatory Compliance: The OSHA and EPA Framework

Proper disposal is governed by strict federal and local regulations. In the United States, two primary agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[11][12][13] This includes maintaining accessible Safety Data Sheets (SDSs), ensuring proper container labeling, and providing adequate training for safe handling and emergency procedures.[13][14]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), classifies hazardous wastes. As a halogenated organic compound, waste 2-(3-Chloro-4-fluorophenyl)ethanamine is considered a hazardous waste.[15] It may fall under the "F-List" (wastes from non-specific sources) if it is a spent solvent, specifically as a halogenated solvent waste (e.g., F001, F002).[16][17][18]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific local procedures and waste pickup schedules.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound.

TaskRequired Personal Protective Equipment
Routine Handling & Weighing Nitrile gloves, safety glasses with side shields, and a lab coat.
Transferring Solutions & Waste Nitrile gloves, chemical splash goggles, a lab coat, and work performed within a certified chemical fume hood.
Spill Cleanup Double-gloving (nitrile), chemical splash goggles and face shield, chemically resistant apron or coveralls, and a respirator if ventilation is inadequate or vapors are generated.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol details the process from waste generation to final pickup. This workflow is designed to be a self-validating system that ensures safety and compliance at each stage.

Disposal Decision Workflow

G cluster_prep Preparation & Collection cluster_storage Storage & Segregation cluster_final Final Disposal A Waste Generated (Pure, Solution, or Contaminated Material) B Characterize Waste: Is it a Halogenated Organic? A->B C Select Compatible Container (Glass or HDPE) B->C Yes D Affix 'Hazardous Waste' Label C->D E Add Waste to Container (Fill to <90% capacity) D->E F Segregate Container (Halogenated Waste Area) E->F G Store in Secondary Containment F->G H Keep Container Tightly Closed G->H I Update Waste Log & List All Constituents on Label H->I J Store in Designated Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Decision workflow for proper disposal of halogenated chemical waste.

Protocol Steps:
  • Waste Characterization: Identify the waste stream. This protocol applies to pure 2-(3-Chloro-4-fluorophenyl)ethanamine, solutions containing it, and materials contaminated by it (e.g., silica gel, filter paper).

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a screw-top cap. The original chemical container is often an excellent choice.[19] Borosilicate glass or high-density polyethylene (HDPE) are suitable.

    • The container must be in good condition, free of cracks or exterior residue.[19]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[19]

    • Use your institution's official "Hazardous Waste" tag.

    • Clearly write the full chemical name: "Waste 2-(3-Chloro-4-fluorophenyl)ethanamine" and list any solvents or other chemicals present with their approximate percentages.[20] Do not use abbreviations.

  • Accumulation and Segregation:

    • Crucial Step: This waste must be collected in a container designated for HALOGENATED ORGANIC WASTE .[21] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol.[21] Mixing increases disposal costs and complexity.

    • Keep the waste container sealed except when adding waste.[19][20]

    • Store the container in a designated satellite accumulation area within the lab, inside a secondary containment bin to catch any potential leaks.[19][20]

  • Requesting Disposal:

    • Once the container is nearly full (no more than 90% capacity to allow for expansion), finalize the waste tag and contact your institution's EHS department to schedule a pickup.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action.

Incidental Spill Cleanup (Small Scale, <100 mL):
  • Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of significant vapor inhalation, evacuate the lab.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in Section 3.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.

  • Dispose of Debris: All cleanup materials (absorbent, gloves, cloths) are now hazardous waste. Place them in a sealed, labeled bag or container for disposal through EHS.[8][20]

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][4][8] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][22] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination of Empty Containers

Empty containers that once held 2-(3-Chloro-4-fluorophenyl)ethanamine are also considered hazardous waste until properly decontaminated.

Triple-Rinse Protocol:

  • Select a solvent that can readily dissolve the chemical (e.g., methanol or acetone).

  • Add an amount of solvent equal to about 5-10% of the container's volume.[19]

  • Securely cap and shake the container to rinse all interior surfaces.

  • Crucially, pour this first rinsate into your HALOGENATED ORGANIC WASTE container. [20] This rinsate is hazardous waste.

  • Repeat steps 2-4 two more times. For a highly toxic chemical, all three rinses must be collected as hazardous waste.[20] Given the nature of this compound, collecting all three rinses is the most prudent course of action.

  • After the final rinse, allow the container to air dry completely in a fume hood.

  • Once fully decontaminated and dry, completely deface or remove the original label.[19][23] The container may now be disposed of in the appropriate glass or plastic recycling bin.

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  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
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  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
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  • Safety Data Sheet - 2-(2-chlorophenyl)-3-oxobutanenitrile. (n.d.). Enamine.
  • SAFETY DATA SHEET - 2-(3-Fluorophenyl)ethylamine. (2025, December 22). Fisher Scientific.
  • Phenethylamine | C8H11N | CID 1001. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.). Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - 2-(4-Fluorophenyl)ethylamine. (2024, March 29). Thermo Fisher Scientific.
  • F List - Hazardous Wastes From Non-Specific Sources. (n.d.). WMSolutions.com.
  • SAFETY DATA SHEET - Tyramine. (2023, August 16). Sigma-Aldrich.
  • Safety Data Sheet - 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. (2024, December 19). CymitQuimica.
  • RCRA Hazardous Waste F list. (n.d.). Environmental Protection Agency (EPA).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.).
  • 2-Phenylethylamine Product Description. (n.d.). ChemicalBook.
  • Safety Data Sheet. (2025, April 08). Combi-Blocks.
  • SAFETY DATA SHEET - (R)-(+)-1-(4-Fluorophenyl)ethylamine. (2025, September 22). Thermo Fisher Scientific.
  • Organic Solvents Disposal. (n.d.). Cornell University Environmental Health and Safety.
  • Safety Data Sheet - N-[(4-Fluorophenyl)methyl]prop-2-enamide. (2024, June 06). Angene Chemical.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safety Data Sheet - (4-Fluorophenyl)(phenyl)methanamine. (n.d.).

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Personal Protective Equipment & Handling Guide: 2-(3-Chloro-4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Identification

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for 2-(3-Chloro-4-fluorophenyl)ethanamine (CAS 17719-79-8) may be limited compared to commodity chemicals, its structure—a primary amine attached to a halogenated aromatic ring—dictates its handling protocols. We treat this substance as a Corrosive (Category 1B) and a Severe Respiratory Irritant .

The presence of the amine group (


) confers basicity and nucleophilicity, making it prone to causing chemical burns and reacting with atmospheric 

(carbamate formation). The halogen substituents (Chloro-, Fluoro-) increase lipophilicity, potentially enhancing skin absorption.
GHS Hazard Classification (Derived from Structural Analogs)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage 1 H318: Causes serious eye damage.[2][3]
STOT - Single Exposure 3 H335: May cause respiratory irritation.[1][4]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][2][4]

Personal Protective Equipment (PPE) Matrix

Effective safety is not just about wearing gear; it is about creating a barrier system that accounts for breakthrough times and mechanical stress.

PPE Selection Guide
ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to amines and aliphatic hydrocarbons. Latex is prohibited due to poor chemical resistance against organic bases.
Hand Protection (Secondary) Nitrile (Long cuff) or Laminate Double-gloving is mandatory. The outer glove protects against mechanical wear; the inner glove prevents skin contact if micro-tears occur.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Amine vapors are lachrymators; liquid splashes cause irreversible corneal opacity. Goggles must be ANSI Z87.1 (or EN 166) compliant.
Respiratory Protection P100/OV Cartridge (if outside hood) Primary control is the Fume Hood. If handling solids/powders outside containment, use a half-face respirator with Organic Vapor/Particulate filters.
Body Protection Polypropylene Lab Coat (High neck) Standard cotton coats absorb liquids. Use a chemical-resistant apron if pouring large volumes (>100 mL).

Operational Protocols: From Storage to Synthesis

Receipt and Storage Strategy

Upon receipt, the integrity of the container is paramount.[5][6] Primary amines absorb atmospheric


 to form solid carbamates, degrading purity and potentially clogging container threads.
  • Inspection: Check for "crusting" around the cap (sign of leakage/carbonation).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Environment: Cool, dry, well-ventilated area.[2][3][5][6][7] Segregate from Strong Oxidizers and Acids .

Weighing and Transfer Protocol

Objective: Transfer material without aerosolization or exposure.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Preparation: Place a disposable weighing boat and spatula inside the hood. Pre-tare the balance if possible, or move the balance into the hood.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette or glass syringe. Avoid needles (sharps hazard).

    • If Solid: Use a scrupulously dry spatula.

  • Decontamination: Immediately wipe the spatula/pipette exterior with a tissue soaked in dilute acetic acid (to neutralize traces) before removing from the hood.

Handling Workflow Visualization

The following diagram outlines the critical decision points during the handling process to prevent exposure.

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Status: Operational & Clear? CheckPPE->HoodCheck OpenContainer Open Container (Under Inert Gas Flow) HoodCheck->OpenContainer Yes Stop HALT OPERATION HoodCheck->Stop No (Maintenance Req) Transfer Transfer Material (Syringe or Spatula) OpenContainer->Transfer CloseContainer Purge Headspace (Ar/N2) & Seal Tightly Transfer->CloseContainer Decon Wipe Tools with Dilute Acid/Solvent CloseContainer->Decon End Return to Storage Decon->End

Figure 1: Safe handling workflow ensuring containment and material integrity.

Emergency Response & Spill Management

Exposure Response[9][10][11]
  • Skin Contact: Immediate flush with water for 15 minutes .[2][4][5][6][8] Do not use vinegar or neutralizing agents on the skin (exothermic reaction risk). Remove contaminated clothing while showering.[5][6][8][9]

  • Eye Contact: Flush for 15 minutes minimum, lifting eyelids.[2][8][10] Time is critical to prevent permanent corneal damage.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup Decision Tree

Small spills (<10 mL/g) can be managed by lab personnel. Large spills require evacuation.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill Minor Spill (< 10mL/g, in Hood) Assess->SmallSpill LargeSpill Major Spill (> 10mL/g, or outside Hood) Assess->LargeSpill Absorb Cover with Absorbent (Sand/Vermiculite) SmallSpill->Absorb Evacuate Evacuate Lab Call EHS/Emergency LargeSpill->Evacuate Neutralize Clean Surface with Dilute HCl or Soap Absorb->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Figure 2: Decision logic for spill response based on volume and location.

Waste Disposal

2-(3-Chloro-4-fluorophenyl)ethanamine must never be disposed of down the drain. Its toxicity to aquatic life and halogenated nature require specific streams.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from non-halogenated solvents (like acetone/ethanol) if your facility requires strict separation to reduce incineration costs.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic or corrosive.

  • Labeling: Clearly label as "Halogenated Solvent/Amine Waste" with the constituent listed.

References

  • PubChem. (n.d.). Compound Summary: 2-(4-Fluorophenyl)ethanamine (Analog). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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